molecular formula C50H99NO5 B15073720 undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

Cat. No.: B15073720
M. Wt: 794.3 g/mol
InChI Key: RIIJVRMUANGILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a complex organic compound with a molecular formula of C48H95NO5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the esterification of undecanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant or emulsifier in various chemical formulations.

    Biology: Investigated for its potential as a lipid-based drug delivery system due to its amphiphilic nature.

    Medicine: Explored for its role in targeted drug delivery and controlled release systems.

    Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Heptyl 10-[(2-hydroxyethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino]decanoate
  • Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate

Uniqueness

Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate stands out due to its specific combination of long hydrocarbon chains and functional groups, which confer unique properties such as enhanced solubility in both aqueous and organic solvents. This makes it particularly suitable for applications in drug delivery and industrial formulations.

Properties

Molecular Formula

C50H99NO5

Molecular Weight

794.3 g/mol

IUPAC Name

undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C50H99NO5/c1-4-7-10-13-16-17-24-31-38-47-55-49(53)41-34-27-20-18-22-29-36-43-51(45-46-52)44-37-30-23-19-21-28-35-42-50(54)56-48(39-32-25-14-11-8-5-2)40-33-26-15-12-9-6-3/h48,52H,4-47H2,1-3H3

InChI Key

RIIJVRMUANGILV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.